(1R,9R)-1,13-Dimethyl-10-[[(2R)-oxolan-2-yl]methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol (1R,9R)-1,13-Dimethyl-10-[[(2R)-oxolan-2-yl]methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol MR2034 is a kappa-Opioid receptor agonist, stimulating hypothalamic-pituitary-adrenal axis.
Brand Name: Vulcanchem
CAS No.: 57236-85-8
VCID: VC0536264
InChI: InChI=1S/C19H27NO2/c1-13-18-10-14-5-6-15(21)11-17(14)19(13,2)7-8-20(18)12-16-4-3-9-22-16/h5-6,11,13,16,18,21H,3-4,7-10,12H2,1-2H3/t13?,16-,18-,19-/m1/s1
SMILES: CC1C2CC3=C(C1(CCN2CC4CCCO4)C)C=C(C=C3)O
Molecular Formula: C19H29NO2
Molecular Weight: 301.4 g/mol

(1R,9R)-1,13-Dimethyl-10-[[(2R)-oxolan-2-yl]methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

CAS No.: 57236-85-8

Inhibitors

VCID: VC0536264

Molecular Formula: C19H29NO2

Molecular Weight: 301.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(1R,9R)-1,13-Dimethyl-10-[[(2R)-oxolan-2-yl]methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol - 57236-85-8

CAS No. 57236-85-8
Product Name (1R,9R)-1,13-Dimethyl-10-[[(2R)-oxolan-2-yl]methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Molecular Formula C19H29NO2
Molecular Weight 301.4 g/mol
IUPAC Name (1R,9R)-1,13-dimethyl-10-[[(2R)-oxolan-2-yl]methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Standard InChI InChI=1S/C19H27NO2/c1-13-18-10-14-5-6-15(21)11-17(14)19(13,2)7-8-20(18)12-16-4-3-9-22-16/h5-6,11,13,16,18,21H,3-4,7-10,12H2,1-2H3/t13?,16-,18-,19-/m1/s1
Standard InChIKey CDBCMJWTAFNWGY-BVLYKOKCSA-N
Isomeric SMILES CC1[C@H]2CC3=C([C@@]1(CCN2C[C@H]4CCCO4)C)C=C(C=C3)O
SMILES CC1C2CC3=C(C1(CCN2CC4CCCO4)C)C=C(C=C3)O
Canonical SMILES CC1C2CC3=C(C1(CCN2CC4CCCO4)C)C=C(C=C3)O
Appearance Solid powder
Description MR2034 is a kappa-Opioid receptor agonist, stimulating hypothalamic-pituitary-adrenal axis.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 5,9-dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan
MR 2033
MR 2033 CL
MR 2034
MR-2033-CL
MR-2034
MR-2035
UM 1071
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2: Bowen CA, Negus SS, Zong R, Neumeyer JL, Bidlack JM, Mello NK. Effects of mixed-action kappa/mu opioids on cocaine self-administration and cocaine discrimination by rhesus monkeys. Neuropsychopharmacology. 2003 Jun;28(6):1125-39. Epub 2003 Mar 5. PubMed PMID: 12637953.
3: Wentland MP, Ye Y, Cioffi CL, Lou R, Zhou Q, Xu G, Duan W, Dehnhardt CM, Sun X, Cohen DJ, Bidlack JM. Syntheses and opioid receptor binding affinities of 8-amino-2,6-methano-3-benzazocines. J Med Chem. 2003 Feb 27;46(5):838-49. PubMed PMID: 12593663.
4: Broadbear JH, Negus SS, Butelman ER, de Costa BR, Woods JH. Differential effects of systemically administered nor-binaltorphimine (nor-BNI) on kappa-opioid agonists in the mouse writhing assay. Psychopharmacology (Berl). 1994 Jul;115(3):311-9. PubMed PMID: 7871070.
5: Barg J, Nah SY, Levy R, Saya D, Vogel Z. Modulation of thymidine incorporation by kappa-opioid ligands in rat spinal cord-dorsal root ganglion co-cultures. Brain Res. 1993 Nov 26;629(1):109-14. PubMed PMID: 8287265.
6: Frenk H, Miller J, Johannessen JN, Mayer DJ. Spinal paralysis and catalepsy induced by intrathecal injection of opioid agonists. Pharmacol Biochem Behav. 1990 Jun;36(2):243-7. PubMed PMID: 2162542.
7: Clark JA, Liu L, Price M, Hersh B, Edelson M, Pasternak GW. Kappa opiate receptor multiplicity: evidence for two U50,488-sensitive kappa 1 subtypes and a novel kappa 3 subtype. J Pharmacol Exp Ther. 1989 Nov;251(2):461-8. PubMed PMID: 2553920.
8: Verlinde C, De Ranter C. Assessment of the kappa-opioid activity of a series of 6,7-benzomorphans in the rabbit vas deferens. Eur J Pharmacol. 1988 Aug 9;153(1):83-7. PubMed PMID: 2850928.
9: Hayes AG, Skingle M, Tyers MB. Evaluation of the receptor selectivities of opioid drugs by investigating the block of their effect on urine output by beta-funaltrexamine. J Pharmacol Exp Ther. 1987 Mar;240(3):984-8. PubMed PMID: 3559988.
10: Abbott FV, Franklin KB, Libman RB. A dose-ratio comparison of mu and kappa agonists in formalin and thermal pain. Life Sci. 1986 Nov 24;39(21):2017-24. PubMed PMID: 3023775.
11: Iyengar S, Kim HS, Wood PL. Kappa opiate agonists modulate the hypothalamic-pituitary-adrenocortical axis in the rat. J Pharmacol Exp Ther. 1986 Aug;238(2):429-36. PubMed PMID: 3016237.
12: Chahl LA. Withdrawal responses of guinea-pig isolated ileum following brief exposure to opiates and opioid peptides. Naunyn Schmiedebergs Arch Pharmacol. 1986 Aug;333(4):387-92. PubMed PMID: 2430191.
13: Skingle M, Hayes AG, Tyers MB. Effects of opiates on urine output in the water-loaded rat and reversal by beta-funaltrexamine. Neuropeptides. 1985 Feb;5(4-6):433-6. PubMed PMID: 2987740.
14: Rourke JD, Shaw JS. Failure to demonstrate mu-isoreceptors. Neuropeptides. 1984 Dec;5(1-3):85-8. PubMed PMID: 6099520.
15: Johnson N, Pasternak GW. The binding to rat brain homogenates of Mr2034, a universal opiate. Life Sci. 1983 Sep 5;33(10):985-91. PubMed PMID: 6310291.
16: Tyers MB. A classification of opiate receptors that mediate antinociception in animals. Br J Pharmacol. 1980 Jul;69(3):503-12. PubMed PMID: 6249436; PubMed Central PMCID: PMC2044269.
PubChem Compound 123980
Last Modified Nov 11 2021
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